Further Exploration:
Given the lack of specific details, it might be helpful to explore related areas of research to gain insights into potential applications:
Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)- is a complex organic compound with the molecular formula C25H35N3O4. It features a pentanoic acid backbone substituted with a dipentylamino group and a quinoline-derived carbonyl amino group. This structure contributes to its unique properties and potential biological activities. The compound is also known by various synonyms, including A 65186 and CAS Number 119295-94-2 .
The chemical reactivity of Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)- can be attributed to its functional groups:
These reactions make the compound versatile in synthetic organic chemistry, allowing for modifications that can enhance its biological activity or alter its physical properties.
Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)- has been identified as a Type A cholecystokinin receptor antagonist. Cholecystokinin is a peptide hormone involved in digestion and appetite regulation. By antagonizing this receptor, the compound may influence gastrointestinal function and could have implications in treating conditions such as obesity or gastrointestinal disorders .
The synthesis of Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)- typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
The primary applications of Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)- are in pharmacology and medicinal chemistry:
Studies on Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)- have focused on its interaction with cholecystokinin receptors. These studies aim to elucidate its binding affinity and efficacy compared to other known antagonists. Understanding these interactions is crucial for optimizing its pharmacological profile and therapeutic potential.
Several compounds share structural or functional similarities with Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)-. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Key Features | Unique Aspects |
---|---|---|---|
A 65186 | C25H35N3O4 | Type A CCK antagonist | Specificity for CCK receptors |
5-Oxo-5-(2-pyrrolidinylcarbonyl)pentanoic acid | C16H20N2O4 | Different amine substituent | Different biological activity profile |
N-(alpha-Linolenoyl)tyrosine | C21H29NO3 | Contains fatty acid moiety | Different mechanism of action |
Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)- stands out due to its specific interaction with cholecystokinin receptors and potential applications in metabolic disorder treatments.
This detailed overview provides insights into the chemical nature, biological relevance, and potential applications of Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)- while comparing it to similar compounds to highlight its unique characteristics.